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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)-2-

phenylethanone

CAS No.: 62482-45-5

Cat. No.: B1595444 Get Quote

Technical Guide: 1-(3-Chlorophenyl)-2-
phenylethanone
Chemical Identity, Synthesis, and Functionalization Strategies

Executive Summary
This technical guide provides a comprehensive analysis of 1-(3-chlorophenyl)-2-
phenylethanone (CAS: 62482-45-5), a functionalized deoxybenzoin derivative.[1][2] Often

referred to as

-chloro-2-phenylacetophenone, this molecule serves as a critical "privileged scaffold" in
medicinal chemistry, particularly for the synthesis of antifungal agents, kinase inhibitors, and
selective estrogen receptor modulators (SERMs).[1][2]

Unlike its para-substituted counterparts, the meta-chloro substitution pattern presents specific

synthetic challenges regarding regioselectivity.[1][2] This guide details the optimal synthetic

pathways to avoid isomer mixtures, outlines key reactivity profiles for downstream

functionalization, and establishes safety protocols distinguishing this compound from its

lachrymatory

-halo analogs.[1]
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Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8]
The molecule consists of a deoxybenzoin skeleton with a chlorine atom at the meta position of

the benzoyl ring. This substitution pattern electronically deactivates the carbonyl group slightly

via induction (

effect) while influencing the lipophilicity (

) of the scaffold.[1][2]

Property Data Notes

IUPAC Name
1-(3-Chlorophenyl)-2-

phenylethanone

Common Names
Benzyl 3-chlorophenyl ketone;

-Chloro-2-phenylacetophenone

CAS Number 62482-45-5
Note: Do not confuse with the

para-isomer (6332-83-8).[1][2]

Molecular Formula

Molecular Weight 230.69 g/mol

Physical State Solid
Typically crystalline; lower MP

than para isomer.[1][2]

Solubility DCM, EtOAc, THF, Toluene Insoluble in water.

~3.8 (Predicted) Highly lipophilic.[2]

Key Reactivity

Carbonyl (C=O),

-Methylene (

)

Dual electrophilic/nucleophilic

centers.[1][2]

Synthetic Pathways: The Regioselectivity Challenge
Why Friedel-Crafts Fails
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A common error in designing a route to this molecule is attempting a Friedel-Crafts acylation.[1]

[2]

Route A (Flawed): Reaction of phenylacetyl chloride with chlorobenzene.[2]

Issue: Chlorobenzene is an ortho/para director. This reaction yields primarily the para-

isomer (4'-chloro) and ortho-isomer, making the target meta-isomer nearly impossible to

isolate in high yield.[1][2]

Route B (Flawed): Reaction of 3-chlorobenzoyl chloride with toluene/benzene.[1][2]

Issue: This yields benzophenones, not the required ethane bridge (deoxybenzoin

skeleton).

The Expert Solution: Grignard Addition to Nitriles
To guarantee the meta substitution pattern, the aromatic ring must be pre-functionalized before

coupling. The addition of benzylmagnesium chloride to 3-chlorobenzonitrile is the standard

"self-validating" protocol.[1][2]

Mechanism:

Nucleophilic Attack: The benzyl Grignard reagent attacks the nitrile carbon.

Imine Salt Formation: An intermediate magnesium imine salt forms (stable in ether/THF).

Hydrolysis: Acidic workup hydrolyzes the imine to the ketone.[3]

Experimental Protocol (Grignard Route)
Reagents:

3-Chlorobenzonitrile (1.0 equiv)[1][2]

Benzylmagnesium chloride (1.1 equiv, 1.0 M in THF)[1]

Anhydrous THF (Solvent)[2][4]

(10% aqueous) for hydrolysis[2][5]
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Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Solvation: Dissolve 3-chlorobenzonitrile in anhydrous THF. Cool to 0°C.[2]

Addition: Add Benzylmagnesium chloride dropwise via an addition funnel over 30 minutes.

Critical: Maintain temperature <10°C to prevent uncontrolled polymerization or side

reactions.

Reflux: Allow the mixture to warm to Room Temperature (RT), then reflux for 2–4 hours to

ensure complete conversion to the imine salt.

Hydrolysis (The Quench): Cool to 0°C. Slowly add 10%

.

Observation: The mixture will bubble and potentially form a solid precipitate (imine salt)

before dissolving into a biphasic liquid.

Time: Stir vigorously for 1 hour to ensure the imine (

) fully converts to the ketone (

).

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography

(Hexane:EtOAc 9:1).

Synthesis Workflow Visualization
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Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway via Grignard addition to nitrile, avoiding Friedel-

Crafts isomer issues.[1][2]

Reactivity & Functionalization[1]
The 1-(3-chlorophenyl)-2-phenylethanone scaffold possesses two primary reactive sites: the

carbonyl group and the

-methylene group.[1][2]

Carbonyl Reduction (Chiral Alcohol Synthesis)
The ketone can be reduced to 1-(3-chlorophenyl)-2-phenylethanol using Sodium Borohydride (

).[1][2]

Relevance: The resulting alcohol is a racemate. In drug development, asymmetric transfer

hydrogenation (using Ru-TsDPEN catalysts) is often employed to generate chiral alcohols,

which are precursors to bioactive ethers.[1]

-Methylene Activation (Bischler-Napieralski Precursors)
The methylene protons (

) are acidic (

) due to the flanking carbonyl and phenyl ring.[1][2]

Alkylation: Deprotonation with LDA followed by alkyl halide addition allows for branching of

the carbon skeleton.

Halogenation: Reaction with Bromine (
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) or NBS yields the

-bromo ketone.[1][2]

Application: The

-bromo derivative is the starting material for the Hantzsch Thiazole Synthesis, reacting
with thioamides to form thiazole-based antifungal pharmacophores.[1][2]

Reactivity Pathway Visualization[1][2]

1-(3-Chlorophenyl)-2-phenylethanone
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(Br2 / AcOH)
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(Heterocycle Precursor)

Chalcone Derivative
(Michael Acceptor)

Click to download full resolution via product page

Figure 2: Divergent synthesis tree showing the conversion of the core scaffold into alcohols,

heterocycle precursors, and chalcones.[1]

Pharmaceutical Applications
This molecule is not typically a final drug but a Late-Stage Intermediate (LSI).[1][2]

Antifungals (Azoles): The synthesis of imidazole and triazole antifungals often requires a

deoxybenzoin-like backbone.[2] The meta-chloro substituent mimics the halogenation

patterns found in successful drugs like Miconazole or Econazole, enhancing metabolic

stability and lipophilicity.[1]

Non-Steroidal Estrogens: Structural analogs (specifically isoflavones formed via cyclization

of this ketone) interact with Estrogen Receptors (ERs).[2] The chlorine atom provides steric
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bulk that can modulate receptor subtype selectivity (

vs

).[2]

Kinase Inhibitors: The scaffold can be cyclized into 2,3-diarylindoles or isoquinolines, which

are privileged structures in kinase inhibition (e.g., p38 MAP kinase inhibitors).

Safety & Handling Protocols
While 1-(3-chlorophenyl)-2-phenylethanone is generally stable, specific precautions are

required during its manipulation.[1][2]

General Handling: Standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Reaction Hazards:

Grignard Synthesis: Exothermic.[2] Strictly exclude moisture to prevent benzene formation

(from PhMgCl protonation) or violent quenching.[2]

Alpha-Halogenation:[1][2] If the user converts this to the

-bromo derivative (2-bromo-1-(3-chlorophenyl)-2-phenylethanone), EXTREME
CAUTION is required.[1][2]

-Halo ketones are potent lachrymators (tear gas agents).[1][2] All work involving the
halogenated derivative must occur in a high-efficiency fume hood.[1][2]

Storage: Store in a cool, dry place. The methylene group is susceptible to slow oxidation to

the diketone (benzil derivative) if exposed to air and light over prolonged periods.

References
Preparation of Deoxybenzoins: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of

Nonmetallic Substances. Prentice-Hall, 1954.[1][2] (Foundational text on Grignard addition to

nitriles).[2][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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